2-(2,3-Difluoro-4-sulfophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-sulfo-benzoacetic acid is an organic compound with the molecular formula C8H6F2O5S and a molecular weight of 252.19 g/mol . This compound is characterized by the presence of two fluorine atoms, a sulfonic acid group, and a benzoacetic acid moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
One common method involves the use of fluorinating agents and sulfonation reactions under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3-Difluoro-4-sulfo-benzoacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Scientific Research Applications
2,3-Difluoro-4-sulfo-benzoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-sulfo-benzoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the sulfonic acid group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,3-Difluoro-4-sulfo-benzoacetic acid can be compared with other similar compounds, such as:
2,3-Difluorobenzoic acid: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
4-Sulfobenzoic acid: Lacks the fluorine atoms, affecting its binding affinity and selectivity.
2,3-Difluoro-4-sulfonylbenzoic acid: Similar structure but with different functional groups, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C8H6F2O5S |
---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-sulfophenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O5S/c9-7-4(3-6(11)12)1-2-5(8(7)10)16(13,14)15/h1-2H,3H2,(H,11,12)(H,13,14,15) |
InChI Key |
LHTOZRJALSFHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.